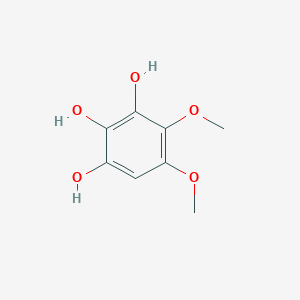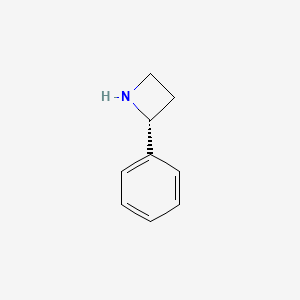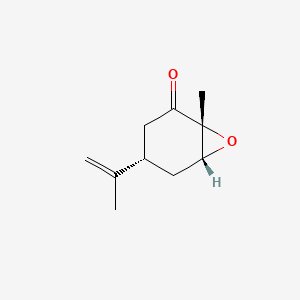
Carvone-5,6-oxide, cis-(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvone-5,6-oxide, cis-(+)- is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a stereoisomer of carvone oxide and is known for its minty, cool flavor profile . This compound is often used in the flavor and fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carvone-5,6-oxide, cis-(+)- can be synthesized through the epoxidation of carvone. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions . The reaction proceeds with high stereoselectivity, yielding the cis-(+)-isomer.
Industrial Production Methods
In industrial settings, the production of Carvone-5,6-oxide, cis-(+)- often involves the use of large-scale epoxidation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Carvone-5,6-oxide, cis-(+)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex oxygenated derivatives.
Reduction: The compound can be reduced to form diols or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used to open the epoxide ring.
Major Products Formed
Oxidation: Formation of diols and other oxygenated compounds.
Reduction: Formation of alcohols and diols.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Carvone-5,6-oxide, cis-(+)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry for its minty aroma
Mechanism of Action
The mechanism of action of Carvone-5,6-oxide, cis-(+)- involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Carvone-5,6-oxide, cis-(+)- can be compared with other similar compounds such as:
Carvone-5,6-oxide, trans-(+)-: Another stereoisomer with different spatial arrangement of atoms.
Piperitenone oxide: A structurally related compound with similar chemical properties.
Limonene oxide: Another epoxide derived from a terpene, with different flavor and fragrance characteristics.
Carvone-5,6-oxide, cis-(+)- is unique due to its specific stereochemistry, which imparts distinct chemical and sensory properties .
Properties
CAS No. |
39903-98-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9-,10+/m1/s1 |
InChI Key |
YGMNGQDLUQECTO-QNSHHTMESA-N |
Isomeric SMILES |
CC(=C)[C@H]1C[C@@H]2[C@@](O2)(C(=O)C1)C |
Canonical SMILES |
CC(=C)C1CC2C(O2)(C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


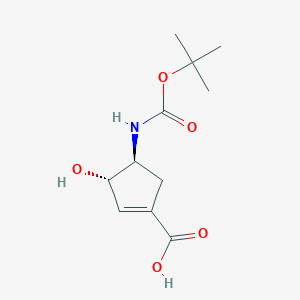

![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
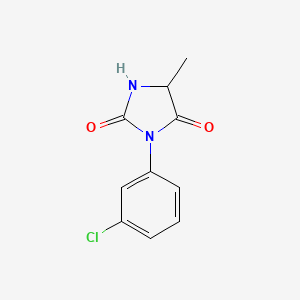

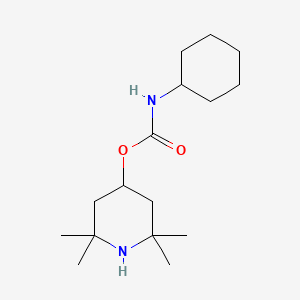
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)


![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
